6-chloro-2-(phenylamino)pyridine-3-carboxylic acid
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Overview
Description
6-chloro-2-(phenylamino)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C12H9ClN2O2. It is also known by its IUPAC name, 2-anilino-6-chloronicotinic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(phenylamino)pyridine-3-carboxylic acid typically involves the reaction of 6-chloronicotinic acid with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods help in achieving higher yields and consistent quality of the product .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(phenylamino)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
6-chloro-2-(phenylamino)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-2-(phenylamino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
2-anilino-6-chloronicotinic acid: A closely related compound with similar structural features.
6-chloro-3-pyridinecarbonitrile: Another compound with a similar pyridine ring structure.
Uniqueness
6-chloro-2-(phenylamino)pyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1138322-09-4 |
---|---|
Molecular Formula |
C12H9ClN2O2 |
Molecular Weight |
248.7 |
Purity |
95 |
Origin of Product |
United States |
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